![molecular formula C10H15Cl2N3O B2363230 (S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride CAS No. 1349700-01-1](/img/structure/B2363230.png)

(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .

Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups. Pyridine and pyrrolidine rings can participate in various chemical reactions. For example, pyridine can act as a base, nucleophile, or ligand in various reactions . Pyrrolidine can undergo reactions typical of secondary amines .Wissenschaftliche Forschungsanwendungen

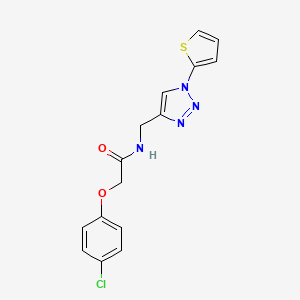

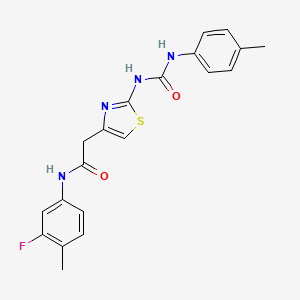

Medicinal Chemistry and Drug Development

(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride: has attracted attention in medicinal chemistry due to its potential as a scaffold for drug design. Researchers explore its interactions with biological targets, aiming to develop novel pharmaceuticals. Some specific applications include:

- ASK1 Inhibition : The compound’s triazole-attached pyridyl urea moiety has been investigated as a potential inhibitor of apoptosis signal-regulating kinase 1 (ASK1) . ASK1 plays a crucial role in cell signaling pathways related to inflammation, oxidative stress, and apoptosis. Inhibiting ASK1 could have therapeutic implications for conditions such as neurodegenerative diseases, cancer, and cardiovascular disorders.

Coordination Chemistry

The incorporation of (S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride into coordination frameworks has been explored. For instance:

- Redox State Manipulation : The compound’s tris(4-(pyridin-4-yl)phenyl)amine ligand facilitates redox state switching in copper(I) coordination frameworks . Such materials could find applications in molecular electronics, catalysis, and energy storage.

Photophysics and Luminescence

The photophysical behavior of related organic molecules sheds light on their potential applications:

- Fluorescence and Phosphorescence : Investigations into 3-(pyridin-2-yl)triimidazotriazine (TT-Py) revealed excitation-dependent fluorescence and phosphorescence. Understanding these properties can guide the design of luminescent materials for displays, sensors, and optoelectronics .

Organic Synthesis

The compound’s unique structure allows for diverse synthetic pathways:

- Metal- and Column-Free Synthesis : Researchers have developed a protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units. This method relies on metal- and column-free one-pot ammonolysis, enabling efficient conversion of various substrates . Such synthetic strategies are valuable in organic chemistry.

Computational Chemistry

Understanding the compound’s reactivity involves computational studies:

- Mechanistic Insights : Theoretical DFT computational studies have provided insights into the mechanism of its synthesis . These computational approaches help validate experimental observations and guide further research.

Eigenschaften

IUPAC Name |

[(3S)-3-aminopyrrolidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.2ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;;/h1-2,4-5,9H,3,6-7,11H2;2*1H/t9-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSOMXVCEGTNLX-WWPIYYJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2363150.png)

![2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2363151.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)

![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2363160.png)

![Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate](/img/structure/B2363165.png)

![N-[(3-hydroxyphenyl)carbamothioyl]acetamide](/img/structure/B2363167.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2363168.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363169.png)